4-Amino-2-methyl-3-nitropyridine

Descripción general

Descripción

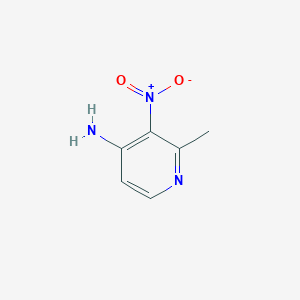

4-Amino-2-methyl-3-nitropyridine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-3-nitropyridine typically involves nitration and amination reactionsThis can be achieved through various amination techniques, such as using ammonia or amines under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) in 4-amino-2-methyl-3-nitropyridine is highly reactive under reducing conditions. Key pathways include:

Catalytic Hydrogenation

Reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) converts the nitro group to an amine:

This reaction proceeds quantitatively in ethanol at room temperature .

Microbial Reduction

Biotransformation by Cunninghamella elegans and Streptomyces antibioticus yields hydroxylated derivatives:

-

Cunninghamella elegans : Produces 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine .

-

Streptomyces antibioticus : Forms lactam derivatives such as 2-amino-4-methyl-3-nitro-6(1H)-pyridinone .

Nucleophilic Substitution Reactions

The amino group (-NH₂) participates in vicarious nucleophilic substitution (VNS) and oxidative amination:

Vicarious Nucleophilic Substitution

Reaction with hydroxylamine (NH₂OH) or 4-amino-1,2,4-triazole introduces substituents para to the nitro group:

Conditions : DMSO, 80°C, 4 hours. Yield : 54–76% depending on substituents .

| Reagent | Product | Yield (%) |

|---|---|---|

| NH₂OH | 2-Amino-4-methyl-5-nitropyridine | 54 |

| 4-Amino-1,2,4-triazole | 2-Amino-4-methyl-5-nitropyridine | 76 |

Oxidative Amination

Treatment with KMnO₄ and liquid ammonia generates amino derivatives:

Conditions : Water/ammonia mixture, 22°C. Conversion : 20–28% .

Cyclization Reactions

The compound undergoes lactam formation under microbial or acidic conditions:

Functionalization via Carbon Nucleophiles

The nitro group directs nucleophilic attack to specific positions:

Reaction with Diethyl Malonate

In the presence of aldehydes, Knoevenagel condensation yields diarylethenes:

Conditions : Piperidine catalysis, ethanol reflux. Yield : 70–90% .

Oxidation Reactions

The methyl group can be oxidized to a carboxylate under strong oxidizing conditions:

KMnO₄-Mediated Oxidation

Conditions : Aqueous H₂SO₄, 100°C. Yield : 63% .

Imidazo[4,5-c]pyridine Formation

Reaction with acylating agents yields bioactive heterocycles:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Building Block for Drug Synthesis

4-Amino-2-methyl-3-nitropyridine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. The compound's structure allows for modifications that enhance its efficacy against specific biological targets.

Case Study: Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects on different cancer cell lines. For instance, a cytotoxicity assay revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 15 |

| Breast Cancer (MCF7) | 20 |

| Lung Cancer (A549) | 25 |

These results indicate that this compound and its derivatives hold promise as anticancer agents.

Agricultural Chemicals

Agrochemical Formulation

The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its ability to enhance crop protection and yield makes it valuable in agricultural applications. Research indicates that formulations containing this compound can effectively target pests while minimizing harm to non-target species.

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various substances. Its properties allow for accurate results in laboratory settings, making it an essential tool in chemical analysis.

Dyes and Pigments

Colorant Production

This compound finds applications in producing dyes and pigments, providing vibrant colors for textiles and other materials. The fashion and design industries benefit significantly from the use of this compound in dye formulations.

Material Science

Development of Novel Materials

Research into this compound has led to its exploration in material science, particularly in developing new materials with unique properties. Its potential applications extend to nanotechnology and electronics, where it contributes to advancements in innovative materials.

Biotransformation Studies

Microbial Transformation

Studies have shown that various microorganisms can biotransform this compound into valuable products. For instance, Cunninghamella elegans has been reported to yield several biotransformation products through microbial hydroxylation, enhancing the compound's utility in synthetic chemistry .

| Microorganism | Product Yield (%) |

|---|---|

| Cunninghamella elegans | 13% |

| Aspergillus spp. | Variable |

These transformations can lead to new compounds with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 4-Amino-2-methyl-3-nitropyridine involves its interaction with various molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo biotransformation, leading to the formation of hydroxylated and other derivatives, which may exhibit different biological activities .

Comparación Con Compuestos Similares

- 2-Amino-4-methyl-3-nitropyridine

- 2-Amino-5-hydroxy-4-methyl-3-nitropyridine

- 2-Amino-4-hydroxymethyl-3-nitropyridine

Comparison: Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .

Actividad Biológica

Overview

4-Amino-2-methyl-3-nitropyridine (CAS No. 27582-14-5) is an organic compound belonging to the class of nitropyridines, characterized by an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties, making it a subject of significant research interest.

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Structure : The compound's structure allows it to participate in various chemical reactions, leading to the formation of numerous derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Studies have explored the anticancer potential of this compound, particularly its derivatives. In vitro assays have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting a possible role in cancer treatment. The specific mechanisms may involve apoptosis induction and disruption of cell cycle progression.

Case Studies and Research Findings

- Microbial Transformation : A study highlighted the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, resulting in several products including 2-amino-5-hydroxy-4-methyl-3-nitropyridine. This transformation was scaled up in fermentors, achieving a yield of approximately 13% for one of the products .

-

Synthesis and Yield : Research on the synthesis of various pyridine derivatives indicated that amination reactions involving this compound yielded acceptable-to-good results across different substrates. Table 1 summarizes the yields from various reactions:

Reaction Type Substrate Yield (%) Vicarious Nucleophilic Substitution 2-Amino-5-nitro pyridine 54 Vicarious Nucleophilic Substitution 2-Amino-4-methyl-5-nitro pyridine 42 Oxidation Various nitro derivatives Variable - Pharmacokinetics : The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents and favorable molecular weight, which may enhance its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group can undergo reduction, leading to reactive intermediates that may interfere with cellular functions. Additionally, its structural similarity to pyridine allows it to mimic natural substrates in biochemical pathways.

Safety and Toxicity

While the compound shows promise in various applications, it is classified as harmful if ingested or inhaled. Safety assessments are critical when considering its use in pharmaceuticals or industrial applications.

Future Directions

Ongoing research aims to explore:

- Derivatives with Enhanced Activity : Investigating modifications to improve antimicrobial and anticancer properties.

- Mechanistic Studies : Detailed studies on how these compounds interact at the molecular level.

- Industrial Applications : Exploring potential uses in dye production and other chemical industries.

Propiedades

IUPAC Name |

2-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOQGXCXFHJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516049 | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27582-14-5 | |

| Record name | 2-Methyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.